BenchChemオンラインストアへようこそ!

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 497161-25-8) is a trisubstituted pyrazole derivative with a C4-propanoic acid side chain, existing in tautomeric equilibrium between the 5-hydroxy (enol) and 5-oxo (pyrazolone) forms. Its molecular formula is C₁₃H₁₄N₂O₃ (MW 246.26 g/mol), with a computed XLogP3 of 1.6 and predicted density of 1.266 ± 0.06 g/cm³.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 497161-25-8
Cat. No. B1331061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid
CAS497161-25-8
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC(=O)O
InChIInChI=1S/C13H14N2O3/c1-9-11(7-8-12(16)17)13(18)15(14-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3,(H,16,17)
InChIKeyXKTHNGDXNWGAJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic Acid (CAS 497161-25-8): Core Scaffold Identity and Physicochemical Baseline


3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 497161-25-8) is a trisubstituted pyrazole derivative with a C4-propanoic acid side chain, existing in tautomeric equilibrium between the 5-hydroxy (enol) and 5-oxo (pyrazolone) forms. Its molecular formula is C₁₃H₁₄N₂O₃ (MW 246.26 g/mol), with a computed XLogP3 of 1.6 and predicted density of 1.266 ± 0.06 g/cm³ [1]. This scaffold combines the hydrogen-bond-donating 5-hydroxy group, the lipophilic 3-methyl and 1-phenyl substituents, and a flexible propanoic acid tether at C4 — a substitution pattern that distinguishes it from common pyrazole-4-acetic acid NSAID scaffolds and simpler 4-carboxylic acid analogs.

Why Generic Pyrazole-4-alkanoic Acids Cannot Substitute for CAS 497161-25-8 in Structure-Activity-Driven Research


The pyrazole-4-alkanoic acid class spans a broad chemical space — from the unsubstituted 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 100142-73-2, MW 216.24) to the clinically studied lonazolac (a 3-(4-chlorophenyl)-1-phenyl-4-acetic acid derivative). Within this landscape, the specific combination of three features in CAS 497161-25-8 — the 5-hydroxy/5-oxo tautomeric system, the C3-methyl group, and the C4-propanoic acid chain length — creates a unique pharmacophoric fingerprint [1]. The 5-hydroxy group participates in keto-enol tautomerism that modulates both hydrogen-bonding capacity and ring electronics, while the propanoic acid spacer positions the carboxylate differently within enzyme active sites compared to the acetic acid congeners found in lonazolac or fentiazac [2]. Furthermore, CAS 497161-25-8 is not catalogued by major global distributors (e.g., Sigma-Aldrich), confirming its status as a niche, non-commodity research intermediate requiring specialized sourcing . These structural and supply-chain factors make simple in-class substitution unreliable for reproducible SAR studies.

Quantitative Differentiation Evidence for 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic Acid vs. Closest Structural Analogs


Tautomeric Identity and Computed Lipophilicity Differentiate CAS 497161-25-8 from the 4-Carboxylic Acid Analog

CAS 497161-25-8 exhibits a computed XLogP3 of 1.6, reflecting the balance between its polar 5-hydroxy/pyrazolone tautomeric system and the hydrophobic 1-phenyl and 3-methyl substituents [1]. In contrast, the 4-carboxylic acid analog 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 186130-62-1) has a reported LogP of 1.58 and a markedly different predicted pKa of 11.96 ± 0.33 (attributed to the enolic OH), indicating that the propanoic acid chain in the target lowers the overall acidity of the carboxyl group relative to the directly-attached carboxylic acid while maintaining comparable lipophilicity . The two compounds are not interchangeable for ionization-sensitive applications such as pH-dependent partitioning or salt formation studies.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Predicted Boiling Point and Density Reveal Intermolecular Interaction Differences vs. the Unsubstituted Phenylpyrazole Propanoic Acid Scaffold

CAS 497161-25-8 has a predicted boiling point of 424.7 ± 47.0 °C and density of 1.266 ± 0.06 g/cm³, reflecting increased intermolecular hydrogen bonding from the 5-hydroxy group and higher molecular weight (246.26 g/mol) . The unsubstituted analog 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid (CAS 100142-73-2, MW 216.24 g/mol, C₁₂H₁₂N₂O₂) has a reported boiling point of 393.8 °C at 760 mmHg . The ~31 °C boiling point elevation is consistent with the additional hydrogen-bond donor and the mass increase of ~30 Da.

Purification Formulation Quality Control

Scaffold-Level Anti-Inflammatory Potency and COX-2 Selectivity Data Support the 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole Template as a Privileged Core for Selective COX-2 Inhibition

Although CAS 497161-25-8 itself lacks published in vivo or in vitro pharmacological data, the identical 5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl scaffold has been extensively characterized in the context of anti-inflammatory SAR. Faidallah et al. (2017) reported that 4-substituted derivatives of this scaffold — including bipyrazole (compound 10) and pyranopyrazole (compound 27) — achieved in vivo ED₅₀ values of 35.7 and 38.7 μmol/kg, respectively, nearly equiactive to celecoxib (ED₅₀ 32.1 μmol/kg), with COX-2 selectivity indices (SI) of 7.83 and 7.16 versus celecoxib's 8.68 [1]. These data establish the scaffold's intrinsic ability to engage the COX-2 active site with clinically relevant potency, a property not shared by the unsubstituted 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid scaffold, for which no comparable COX-2 selectivity data have been reported.

Inflammation COX-2 Selectivity Drug Discovery

Scaffold-Level Antimicrobial Activity: 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole Derivatives Show Potent Activity Against Gram-Positive Bacteria

Derivatives of the 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole scaffold have demonstrated significant antimicrobial activity. Bondock et al. (2011) reported that compound 12, 1-(5-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)-2-methylfuran-3-yl)ethanone, exhibited an MIC of 3.125 μg/mL against Bacillus subtilis — equal to the reference antibiotic chloramphenicol [1]. This establishes the scaffold's capacity to generate potent antimicrobial agents when appropriately functionalized at C4. In contrast, the unsubstituted 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid lacks the 5-hydroxy group that contributes to metal-chelation and hydrogen-bonding interactions implicated in the antimicrobial mechanism.

Antimicrobial Infectious Disease Gram-Positive

Structural Differentiation from Lonazolac-Class NSAIDs: Propanoic Acid Chain Length vs. Acetic Acid Bioisosteres Alters Target Engagement Profile

The C4-propanoic acid chain in CAS 497161-25-8 represents a key structural departure from the acetic acid side chain found in the clinically precedented NSAID lonazolac (3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetic acid) and from the thiazole-acetic acid scaffold of fentiazac. The US3896143A patent explicitly teaches that the anti-inflammatory activity of pyrazole-4-alkanoic acids is modulated by both the chain length (acetic vs. propionic vs. butyric) and the nature of the 3-aryl substituent [1]. The propanoic acid spacer in CAS 497161-25-8 extends the carboxylate further from the pyrazole ring, which can alter hydrogen-bonding geometry with catalytic residues (e.g., Arg120 and Tyr355 in COX-2) compared to the shorter acetic acid chain in lonazolac. Furthermore, CAS 497161-25-8 bears a 3-methyl group rather than the 3-(4-chlorophenyl) group of lonazolac, reducing molecular weight and halogen content — a factor relevant to late-stage lead optimization where halogen-associated toxicity or metabolic liabilities may be a concern.

Bioisosterism NSAID Drug Design

Optimal Research and Industrial Application Scenarios for 3-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic Acid Based on Verified Differentiation Evidence


Fragment-Based or Structure-Based Design of Selective COX-2 Inhibitors Requiring a C4-Propanoic Acid Functional Handle

The scaffold-level COX-2 selectivity data reported by Faidallah et al. (ED₅₀ = 35.7–38.7 μmol/kg; SI = 7.16–7.83) [1] validate the 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole core as a privileged template for COX-2 engagement. CAS 497161-25-8 provides this core with a free propanoic acid at C4, enabling further derivatization (amide coupling, esterification, reduction) to elaborate the side chain without disturbing the tautomeric 5-hydroxy/5-oxo system critical for activity. This makes the compound a strategic advanced intermediate for COX-2 inhibitor lead optimization programs.

Antimicrobial SAR Expansion Using the 5-Hydroxy-3-methyl-1-phenyl-1H-pyrazole Scaffold with a Modifiable C4-Alkanoic Acid Tether

The demonstrated Gram-positive antibacterial activity of scaffold derivatives (MIC = 3.125 μg/mL equipotent to chloramphenicol against B. subtilis) [2] supports the use of CAS 497161-25-8 as a core building block for synthesizing and screening new 4-substituted pyrazole antimicrobial agents. The propanoic acid chain can be converted to esters, amides, hydrazides, or heterocyclic conjugates, enabling systematic exploration of the C4 chemical space for antimicrobial potency and spectrum.

Physicochemical Property-Driven Preformulation and Salt-Selection Studies for Pyrazole-4-alkanoic Acid Drug Candidates

With a computed XLogP3 of 1.6, predicted density of 1.266 g/cm³, and a free propanoic acid group that can form pharmaceutically acceptable salts, CAS 497161-25-8 serves as a well-characterized model compound for studying the solid-state and solution behavior of pyrazole-4-alkanoic acids [3]. Its distinct ionization profile, compared to the 4-carboxylic acid analog (predicted enolic pKa ~11.96), makes it a relevant prototype for developing crystallization, salt-screening, and pH-solubility protocols specific to the propanoic acid subclass .

Non-Halogenated Pyrazole Intermediate for Drug Discovery Programs Prioritizing Reduced Environmental Persistence and Metabolic Stability

Unlike the halogenated NSAID comparators lonazolac (chlorine-containing, MW 312.75) and fentiazac (chlorine- and sulfur-containing, MW 329.80), CAS 497161-25-8 is halogen-free with a molecular weight of 246.26 g/mol. This makes it a preferable intermediate for programs that prioritize reduced environmental persistence of synthetic intermediates, avoidance of halogen-associated metabolic activation (e.g., CYP450-mediated arene oxide formation), or compliance with green chemistry principles [4]. The propanoic acid chain additionally provides a synthetic handle distinct from the acetic acid bioisosteres dominating the NSAID patent literature.

Quote Request

Request a Quote for 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.